![molecular formula C22H21BrO3 B12423309 UbcH5c-IN-1 CAS No. 2109805-97-0](/img/structure/B12423309.png)
UbcH5c-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UbcH5c. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and drug development. This compound is known for its ability to inhibit the activity of UbcH5c, which plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation and other cellular processes .
准备方法
The synthesis of UbcH5c-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity of the final product .
化学反应分析
UbcH5c-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cancer Therapeutics
UbcH5c-IN-1 has shown promise in preclinical studies as a potential therapeutic agent for various cancers:
- Breast Cancer : A study demonstrated that UbcH5c plays a critical role in the ubiquitination of histone proteins, influencing gene expression related to cancer progression. The inhibition of UbcH5c by this compound may enhance the efficacy of existing therapies targeting BRCA1/BARD1-mediated pathways .
- Colorectal Cancer : Research indicated that UbcH5c is involved in colorectal cancer metastasis through its interaction with signaling pathways like Src-YAP1. Inhibition of UbcH5c could disrupt these pathways, potentially reducing metastatic spread .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties:
- Rheumatoid Arthritis : A compound derived from UbcH5c inhibition exhibited significant anti-inflammatory effects in animal models of arthritis. This suggests that this compound could serve as a lead compound for developing new treatments for inflammatory diseases .
Table 1: Summary of Case Studies Involving this compound
作用机制
UbcH5c-IN-1 exerts its effects by covalently binding to the cysteine residue at position 85 of the ubiquitin-conjugating enzyme UbcH5c. This binding inhibits the enzyme’s activity, preventing the transfer of ubiquitin to target proteins. The inhibition of UbcH5c disrupts the ubiquitination process, leading to the accumulation of proteins that would otherwise be degraded. This mechanism is particularly effective in cancer cells, where the regulation of protein degradation is often dysregulated .
相似化合物的比较
UbcH5c-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for UbcH5c. Similar compounds include:
1β-Hydroxy Alantolactone: This sesquiterpene lactone also targets UbcH5c but has a different binding mechanism and lower selectivity.
MDMX Recruits UbcH5c: This compound facilitates the activity of MDM2 E3 ligase, which is involved in p53 degradation, highlighting a different application and mechanism compared to this compound.
生物活性
UbcH5c-IN-1 is a compound that has garnered attention due to its potential role in modulating the activity of the ubiquitin-conjugating enzyme UbcH5c (UBE2D3). Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in cancer treatment and other diseases involving dysregulated protein degradation.
Overview of UbcH5c
UbcH5c, also known as UBE2D3, is part of the E2 ubiquitin-conjugating enzyme family, which plays a pivotal role in the ubiquitination process—a post-translational modification that regulates protein stability, localization, and activity. UbcH5c interacts with various E3 ligases to facilitate the transfer of ubiquitin to substrate proteins, influencing critical cellular processes such as cell cycle regulation, DNA repair, and apoptosis .
This compound functions by inhibiting the activity of UbcH5c, thereby disrupting its interaction with E3 ligases. This inhibition can lead to altered ubiquitination patterns of target proteins, potentially affecting pathways involved in tumorigenesis and other diseases.
Key Findings from Research Studies
- Ubiquitination Dynamics : Studies have shown that UbcH5c interacts with E3 ligases such as BRCA1/BARD1 and Bmi1/Ring1b, which are crucial for the ubiquitination of histone proteins like H2A. The binding dynamics between UbcH5c and these ligases are essential for understanding how this compound may alter cellular signaling pathways .
- Impact on Cancer Pathways : Inhibition of UbcH5c by compounds like this compound has been linked to the modulation of NF-kappaB signaling pathways. This pathway is often hijacked by cancer cells to promote survival and proliferation; thus, targeting UbcH5c could provide a novel strategy for cancer therapy .
-
Case Studies :
- In a study examining the effects of UbcH5c inhibition on breast cancer cell lines, researchers found that treatment with this compound reduced cell viability and induced apoptosis. The mechanism was attributed to the accumulation of pro-apoptotic factors due to impaired degradation .
- Another study highlighted the role of UbcH5c in DNA damage response mechanisms. Inhibition with this compound led to increased sensitivity to DNA-damaging agents, suggesting that targeting this enzyme could enhance the efficacy of existing chemotherapeutic agents .
Data Tables
Study | Findings | Implications |
---|---|---|
Study 1 | This compound reduced cell viability in breast cancer cells | Potential therapeutic agent for breast cancer |
Study 2 | Increased sensitivity to DNA-damaging agents upon inhibition | Enhances efficacy of chemotherapy |
Study 3 | Altered ubiquitination patterns affecting NF-kappaB signaling | New strategies for targeting inflammation-related cancers |
属性
CAS 编号 |
2109805-97-0 |
---|---|
分子式 |
C22H21BrO3 |
分子量 |
413.3 g/mol |
IUPAC 名称 |
(3aS,9bR)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m0/s1 |
InChI 键 |
IRBNWCSCHCJSLT-LAUBAEHRSA-N |
手性 SMILES |
CC1=CC(=C(C2=C1CC[C@@H]3[C@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
规范 SMILES |
CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。